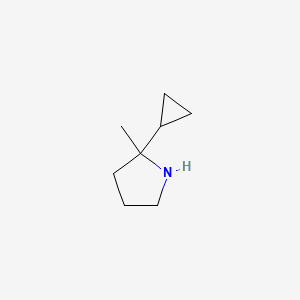![molecular formula C18H21ClN2O3S B13554551 Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of various functional groups, including an ethyl ester, a chloroacetamido group, a dimethylamino group, and a phenyl group
準備方法
The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of a sulfur source.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Addition of the Chloroacetamido Group: The chloroacetamido group can be added through a nucleophilic substitution reaction using chloroacetyl chloride and an amine, followed by acylation.
Incorporation of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the ester or amide groups.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles, such as amines or thiols, can replace the chlorine atom.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activity or protein interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
ETHYL 2-(2-CHLOROACETAMIDO)-5-[(DIMETHYLAMINO)METHYL]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A monomer used in the synthesis of polymers with applications in drug delivery and gene therapy.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: A compound used as a photoinitiator in polymer chemistry.
Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate:
特性
分子式 |
C18H21ClN2O3S |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
ethyl 2-[(2-chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O3S/c1-4-24-18(23)16-15(12-8-6-5-7-9-12)13(11-21(2)3)25-17(16)20-14(22)10-19/h5-9H,4,10-11H2,1-3H3,(H,20,22) |
InChIキー |
ZSFQSVKKBDHOFW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)CN(C)C)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)








-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)




